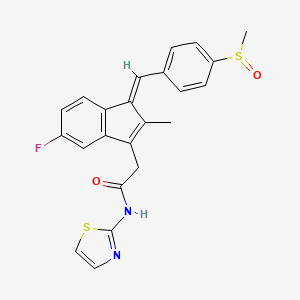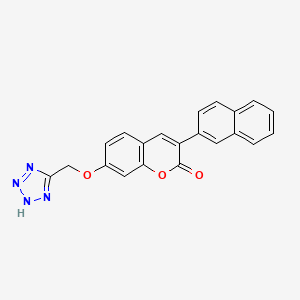![molecular formula C19H19N5O2 B11151263 5-(furan-2-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B11151263.png)
5-(furan-2-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(FURAN-2-YL)-N-{[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a furan ring, a benzodiazole moiety, and a pyrazole carboxamide group
Preparation Methods
The synthesis of 5-(FURAN-2-YL)-N-{[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may start with the preparation of the furan ring, followed by the introduction of the benzodiazole moiety, and finally, the formation of the pyrazole carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
5-(FURAN-2-YL)-N-{[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzodiazole moiety can be reduced to form dihydrobenzodiazole derivatives.
Substitution: The pyrazole carboxamide group can undergo nucleophilic substitution reactions to introduce different substituents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(FURAN-2-YL)-N-{[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties can be explored for the treatment of various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(FURAN-2-YL)-N-{[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The furan ring, benzodiazole moiety, and pyrazole carboxamide group may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 5-(FURAN-2-YL)-N-{[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}-1H-PYRAZOLE-3-CARBOXAMIDE include:
5-(FURAN-2-YL)-N-{[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}-1H-PYRAZOLE-3-CARBOXAMIDE derivatives: These compounds have similar structures but with different substituents on the furan, benzodiazole, or pyrazole rings.
Other benzodiazole derivatives: Compounds with the benzodiazole moiety but different functional groups.
Other pyrazole carboxamide derivatives: Compounds with the pyrazole carboxamide group but different substituents.
The uniqueness of 5-(FURAN-2-YL)-N-{[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups, which may confer unique properties and activities compared to similar compounds.
Properties
Molecular Formula |
C19H19N5O2 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
5-(furan-2-yl)-N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H19N5O2/c1-12(2)24-16-7-4-3-6-13(16)21-18(24)11-20-19(25)15-10-14(22-23-15)17-8-5-9-26-17/h3-10,12H,11H2,1-2H3,(H,20,25)(H,22,23) |
InChI Key |
RIHJGRNEYWMXQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1CNC(=O)C3=NNC(=C3)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Benzyl-6-[(4-fluorobenzyl)oxy]-1,2-benzoxazole](/img/structure/B11151185.png)
![N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine](/img/structure/B11151195.png)
![3-(4-chloro-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propanamide](/img/structure/B11151196.png)
![2-(4-methylphenoxy)-N~1~-{4-[4-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B11151201.png)
![6-[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11151208.png)
![N-{2-[(E)-2-(3-bromophenyl)-1-cyanoethenyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}furan-2-carboxamide](/img/structure/B11151229.png)

![N-{4-[(2-furylmethyl)amino]-4-oxobutyl}-1H-indole-2-carboxamide](/img/structure/B11151238.png)
![2-(2-chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B11151242.png)
![3-[(pentamethylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11151243.png)
![4-ethyl-5-methoxy-8,8-dimethyl-8,9-dihydro-2H,10H-pyrano[2,3-f]chromene-2,10-dione](/img/structure/B11151255.png)

![3-[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B11151276.png)
![8-benzyl-4,9-dimethyl-3-(4-methylphenyl)-7H-furo[2,3-f]chromen-7-one](/img/structure/B11151279.png)
